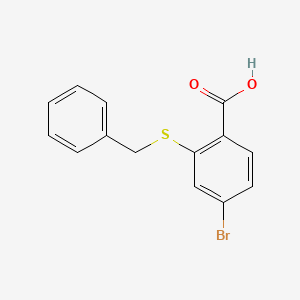

2-(Benzylsulfanyl)-4-bromobenzoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H11BrO2S |

|---|---|

Molecular Weight |

323.21 g/mol |

IUPAC Name |

2-benzylsulfanyl-4-bromobenzoic acid |

InChI |

InChI=1S/C14H11BrO2S/c15-11-6-7-12(14(16)17)13(8-11)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) |

InChI Key |

WVCXSDRFLZSIFQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=C(C=CC(=C2)Br)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Benzylsulfanyl 4 Bromobenzoic Acid and Analogues

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For 2-(benzylsulfanyl)-4-bromobenzoic acid, two primary disconnections are considered: the C-S bond of the thioether and the C-Br bond.

Route A: Late-stage Bromination This route involves the formation of the C-S bond first, followed by the bromination of the resulting 2-(benzylsulfanyl)benzoic acid intermediate.

Disconnect C-Br bond: This leads to the precursor 2-(benzylsulfanyl)benzoic acid. This step relies on an electrophilic aromatic substitution reaction.

Disconnect C-S bond: This disconnection on 2-(benzylsulfanyl)benzoic acid can be approached in two ways:

Path A1: Leads to 2-mercaptobenzoic acid and benzyl (B1604629) halide. This path involves the S-alkylation of a thiol.

Path A2: Leads to 2-halobenzoic acid (e.g., 2-fluorobenzoic acid or 2-chlorobenzoic acid) and benzyl mercaptan. This involves a nucleophilic aromatic substitution (SNAr) reaction.

Route B: Early-stage Bromination This strategy introduces the bromine atom early in the synthesis, starting with a pre-functionalized bromobenzoic acid.

Disconnect C-S bond: This leads to a 4-bromobenzoic acid derivative with a suitable functional group at the C-2 position, such as 2,4-dibromobenzoic acid or 4-bromo-2-mercaptobenzoic acid, and a benzylating agent. This approach often utilizes directed ortho-metalation on 4-bromobenzoic acid.

These retrosynthetic pathways highlight the key reactions required for the synthesis: ortho-functionalization to introduce the sulfur moiety, benzylation of the sulfur group, and regioselective bromination of the aromatic ring.

Ortho-Functionalization Strategies on Benzoic Acid Systems

The introduction of a substituent at the position ortho to a carboxyl group on a benzene (B151609) ring is a critical step in the synthesis of the target molecule. The carboxylate group can act as a directing group to facilitate this transformation.

Introduction of Sulfanyl (B85325) Groups via Electrophilic or Nucleophilic Pathways

Introducing a sulfanyl group ortho to the carboxylic acid can be achieved through several methods. One prominent strategy involves the rhodium(III)-catalyzed carboxylate-directed ortho-selective thiolation of benzoic acids. rsc.org This method allows for the direct formation of a C-S bond at the C-2 position.

Another approach is a nucleophilic aromatic substitution (SNAr) reaction. Starting with a 2-halobenzoic acid, typically activated by the electron-withdrawing carboxyl group, a sulfur nucleophile like benzyl mercaptide can displace the halide.

A powerful method involves the ortho-lithiation of a benzoic acid derivative, followed by quenching with a sulfur electrophile. For instance, reacting the ortho-lithiated species with elemental sulfur or a disulfide, such as dibenzyl disulfide, introduces the required benzylsulfanyl group directly.

Regioselective Benzylation of Thiolate Intermediates

Once a thiol group is installed at the ortho-position, forming 2-mercaptobenzoic acid, the next step is its regioselective benzylation. This reaction is typically a straightforward nucleophilic substitution (SN2) where the thiolate anion acts as the nucleophile.

The thiol is first deprotonated with a suitable base (e.g., sodium hydroxide, potassium carbonate) to form the more nucleophilic thiolate. This thiolate then reacts with a benzyl halide (e.g., benzyl bromide or benzyl chloride) to form the desired thioether linkage. The reaction is generally high-yielding and specific to the sulfur atom due to its high nucleophilicity compared to the carboxylate oxygen.

| Reaction Type | Starting Material | Reagent | Intermediate/Product |

| S-Alkylation | 2-Mercaptobenzoic acid | 1. Base (e.g., K2CO3)2. Benzyl bromide | 2-(Benzylsulfanyl)benzoic acid |

| SNAr | 2-Fluorobenzoic acid | Benzyl mercaptan, Base | 2-(Benzylsulfanyl)benzoic acid |

| Directed Thiolation | Benzoic Acid | Dibenzyl disulfide, Catalyst | 2-(Benzylsulfanyl)benzoic acid |

Directed Ortho-Metalation and Subsequent Quenching Approaches

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.orgbaranlab.org In this strategy, a directed metalation group (DMG) on the aromatic ring complexes with an organolithium reagent, directing deprotonation to the adjacent ortho position. uwindsor.ca The carboxylate group of benzoic acid can serve as an effective DMG. organic-chemistry.orgunblog.fr

The process begins with the treatment of a benzoic acid, such as 4-bromobenzoic acid, with at least two equivalents of a strong lithium amide base like lithium tetramethylpiperidide (LTMP) or an alkyllithium reagent like s-butyllithium, often in the presence of a ligand such as TMEDA. baranlab.orgunblog.fr The first equivalent deprotonates the acidic carboxylic acid, forming the lithium carboxylate. The carboxylate then directs the second equivalent of the base to deprotonate one of the ortho C-H bonds, forming a dianionic species.

This ortho-lithiated intermediate can then be "quenched" by reacting it with an electrophile. To synthesize the target molecule, dibenzyl disulfide can be used as the electrophile. The aryllithium attacks one of the sulfur atoms, cleaving the S-S bond and forming the desired 2-(benzylsulfanyl) functionality. Subsequent acidic workup re-protonates the carboxylate to yield the final product.

| Step | Description | Reagents |

| 1. Dianion Formation | Deprotonation of carboxylic acid and subsequent ortho-deprotonation. | 4-Bromobenzoic acid, 2.2 eq. s-BuLi/TMEDA |

| 2. Quenching | Reaction of the ortho-lithiated species with a sulfur electrophile. | Dibenzyl disulfide |

| 3. Workup | Protonation of the carboxylate. | Aqueous acid (e.g., HCl) |

Bromination Protocols for Substituted Benzoic Acids

The introduction of a bromine atom onto the benzoic acid ring is typically accomplished via electrophilic aromatic substitution. The regiochemical outcome of this reaction is dictated by the directing effects of the substituents already present on the ring.

Electrophilic Aromatic Bromination with Positional Control

In the synthesis of this compound via a late-stage bromination route (Route A), the starting material is 2-(benzylsulfanyl)benzoic acid. This molecule has two directing groups:

-COOH (Carboxyl group): This is an electron-withdrawing group and acts as a meta-director.

-SCH2Ph (Benzylsulfanyl group): The sulfur atom has lone pairs that it can donate to the ring, making this group electron-donating and an ortho, para-director.

The positions ortho to the benzylsulfanyl group are C-3 and C-6 (which is also ortho to the carboxyl group and sterically hindered). The position para to the benzylsulfanyl group is C-4. The position meta to the carboxyl group is C-5.

The powerful ortho, para-directing effect of the sulfanyl group typically overrides the meta-directing effect of the carboxyl group. Bromination is therefore directed to the position para to the benzylsulfanyl group (C-4), which is also meta to the carboxyl group. This alignment of directing effects leads to the highly regioselective formation of this compound.

Common brominating agents for this transformation include molecular bromine (Br2) with a Lewis acid catalyst (e.g., FeBr3) or N-bromosuccinimide (NBS), which is a milder source of electrophilic bromine. nih.govlibretexts.orgyoutube.com

| Substituent | Position | Directing Effect | Predicted Bromination Site(s) |

| -COOH | C-1 | meta-director | C-3, C-5 |

| -SCH2Ph | C-2 | ortho, para-director | C-3, C-4, C-6 |

| Combined | C-1, C-2 | Synergistic | C-4 (para to -SCH2Ph) |

Halogen Exchange Reactions on Precursors

For instance, the synthesis of 2-chloro-5-bromobenzoic acid, a close analogue, has been achieved by the bromination of o-chlorobenzoic acid using N-bromosuccinimide (NBS) in the presence of sulfuric acid google.com. This demonstrates a method to introduce a bromine atom onto a pre-existing chloro-substituted aromatic ring.

A general approach to precursors like 2-substituted 5-bromobenzoic acids involves the regioselective halogen-metal exchange reaction of 3-substituted 1,2-dibromo arenes, followed by carboxylation beilstein-journals.orgresearchgate.net. This method offers a high degree of control over the substitution pattern.

The synthesis of 2-halogenated benzoic acids can also be achieved by reacting benzoic acids with a halogenating agent in the presence of an alkaline compound, which can yield the 2-halogenated product with high selectivity.

| Precursor | Synthetic Method | Key Reagents | Reference |

| 2-Chloro-5-bromobenzoic acid | Bromination of o-chlorobenzoic acid | N-Bromosuccinimide (NBS), Sulfuric acid | google.com |

| 2-Substituted 5-bromobenzoic acids | Halogen-metal exchange and carboxylation | Isopropylmagnesium chloride, CO2 | beilstein-journals.orgresearchgate.net |

| 2-Halogenated benzoic acids | Halogenation in alkaline medium | Halogenating agent, Alkaline compound | |

| 4-Bromobenzoic acid | Oxidation of p-bromotoluene | Cobalt acetate, Manganese acetate, Bromide |

Optimization of Reaction Conditions and Isolation Procedures

The efficiency of the SNAr reaction for the synthesis of this compound is highly dependent on the optimization of several key parameters. The choice of base, solvent, temperature, and reaction time are all critical factors that can influence the yield and purity of the final product.

Reaction Conditions:

Base: A variety of bases can be employed to deprotonate the benzyl mercaptan, thereby increasing its nucleophilicity. Common choices include inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and hydroxides (NaOH, KOH), as well as stronger bases like sodium hydride (NaH) for less reactive substrates. The selection of the base is crucial to ensure efficient reaction without promoting side reactions.

Solvent: Dipolar aprotic solvents are generally preferred for SNAr reactions as they can solvate the cation of the base while leaving the nucleophile relatively free, thus enhancing its reactivity. Suitable solvents include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP). However, from a green chemistry perspective, the use of these solvents is often discouraged due to their toxicity. Alternative, greener solvents are actively being explored.

Temperature: The reaction temperature is a critical parameter that needs to be carefully controlled. Higher temperatures generally lead to faster reaction rates but can also result in the formation of impurities through side reactions. A typical temperature range for such reactions is between 80°C and 150°C.

Catalyst: While not always necessary, the addition of a catalyst, such as a copper salt, can sometimes facilitate the displacement of less reactive halides like chlorides and bromides in Ullmann-type condensation reactions, which are related to SNAr reactions.

Isolation and Purification:

Following the completion of the reaction, a standard work-up procedure is employed to isolate the crude product. This typically involves quenching the reaction mixture with water and then acidifying with a mineral acid, such as hydrochloric acid (HCl), to precipitate the carboxylic acid. The crude solid can then be collected by filtration.

Purification of this compound is most commonly achieved through recrystallization from a suitable solvent or a mixture of solvents. The choice of solvent will depend on the solubility profile of the product and any impurities present. Common solvents for recrystallization of benzoic acid derivatives include ethanol, methanol, acetic acid, and water, or mixtures thereof. The purity of the final product can be assessed using standard analytical techniques such as melting point determination, thin-layer chromatography (TLC), and spectroscopic methods (NMR, IR).

| Parameter | Typical Conditions/Reagents | Considerations for Optimization |

| Base | K₂CO₃, Na₂CO₃, NaOH, KOH, NaH | Strength of base should be matched to the reactivity of the substrate to avoid side reactions. |

| Solvent | DMF, DMSO, NMP | Greener alternatives should be considered; solvent should be able to dissolve reactants and facilitate the reaction. |

| Temperature | 80-150 °C | Temperature should be high enough for a reasonable reaction rate but low enough to minimize impurity formation. |

| Isolation | Acidification and filtration | pH of acidification needs to be carefully controlled to ensure complete precipitation of the carboxylic acid. |

| Purification | Recrystallization | Choice of solvent is critical for obtaining high purity and good recovery of the final product. |

Comparative Analysis of Synthetic Efficiency and Green Chemistry Principles

The evaluation of a synthetic route extends beyond just the chemical yield. A comprehensive analysis also considers the efficiency of the process in terms of resource utilization and its environmental impact. Green chemistry principles provide a framework for this assessment.

The proposed SNAr synthesis of this compound can be analyzed using several green chemistry metrics:

Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. For the SNAr reaction of 2,4-dibromobenzoic acid with benzyl mercaptan, the atom economy is relatively high as the main byproduct is a simple salt (e.g., KBr or NaBr). However, it is not 100% due to the loss of the leaving group and the atoms from the base.

Process Mass Intensity (PMI): PMI is the ratio of the total mass of materials (reactants, solvents, reagents, process water) used to the mass of the final product. A lower PMI indicates a more efficient and greener process. The PMI for this synthesis will be significantly influenced by the amount of solvent used in the reaction and for purification. Minimizing solvent use is a key goal for improving the greenness of this process.

E-Factor: The E-Factor is the ratio of the mass of waste produced to the mass of the desired product. Similar to PMI, a lower E-Factor is better. The waste in this synthesis would primarily consist of the solvent, the salt byproduct, and any unreacted starting materials or side products.

Comparative Analysis of Potential Routes:

While the SNAr reaction is a strong candidate, other synthetic strategies could be considered, such as a metal-catalyzed cross-coupling reaction (e.g., a Buchwald-Hartwig or Ullmann-type coupling) between a mercaptan and an aryl halide.

| Synthetic Route | Advantages | Disadvantages | Green Chemistry Considerations |

| Nucleophilic Aromatic Substitution (SNAr) | High regioselectivity, often good yields, relatively simple procedure. | May require harsh conditions (high temperature, strong base), use of polar aprotic solvents which can be toxic. | Atom economy is good but not ideal. The main environmental impact comes from the use of solvents and potentially hazardous bases. |

| Metal-Catalyzed Cross-Coupling | Can be performed under milder conditions, high functional group tolerance. | Requires a metal catalyst (e.g., palladium or copper) which can be expensive and toxic, ligands may be required, more complex reaction setup. | The use of a catalyst, even in small amounts, can be a concern for toxicity and waste. However, milder conditions can be a green advantage. The atom economy can be similar to SNAr. |

Reactivity Profiles and Transformational Chemistry of 2 Benzylsulfanyl 4 Bromobenzoic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid functional group is a cornerstone of organic synthesis, offering a gateway to numerous other functionalities. In the context of 2-(benzylsulfanyl)-4-bromobenzoic acid, this moiety can undergo a variety of transformations, including esterification, amidation, and reduction, without disturbing the other reactive sites on the molecule under controlled conditions.

Esterification and Amidation Reactions

Esterification and amidation are fundamental reactions for converting carboxylic acids into esters and amides, respectively. These transformations are crucial for creating derivatives with altered physical, chemical, and biological properties.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid, to facilitate the condensation reaction. Another common approach involves a two-step process where the carboxylic acid is first converted to a more reactive acyl chloride, which then readily reacts with an alcohol. For instance, 4-bromobenzoic acid is converted to 4-bromobenzoyl chloride using thionyl chloride, which can then be reacted with a phenol (B47542) to form the corresponding ester. rsc.org

Amidation involves the coupling of the carboxylic acid with an amine. Direct amidation requires harsh conditions due to the formation of a stable ammonium (B1175870) carboxylate salt. rsc.org However, catalytic methods have been developed to facilitate this transformation under milder conditions. For example, titanium(IV) fluoride (B91410) (TiF₄) has been shown to be an effective catalyst for the direct amidation of various benzoic acids with both aromatic and aliphatic amines, proceeding in high yields. rsc.org This method is advantageous as it often requires non-chromatographic purification. rsc.org

| Carboxylic Acid | Amine | Catalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Benzoic Acid | Benzylamine | TiF₄ (10 mol%) | Toluene | Reflux, 24 h | 96% | rsc.org |

Reduction to Alcohol and Further Derivatization

The carboxylic acid group can be selectively reduced to a primary alcohol, providing another avenue for derivatization. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. wikipedia.org Alternatively, borane (B79455) (BH₃) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), are also widely used and can offer greater selectivity in the presence of other reducible functional groups. chemicalbook.com For example, 4-bromobenzoic acid has been successfully reduced to (4-bromophenyl)methanol in high yield using a borane reagent. chemicalbook.com Another method involves the use of sodium borohydride (B1222165) in conjunction with a Lewis acid like aluminum chloride. google.com

The resulting benzyl (B1604629) alcohol, (2-(benzylsulfanyl)-4-bromophenyl)methanol, is a versatile intermediate. Its hydroxyl group can undergo a wide range of subsequent reactions, including oxidation back to an aldehyde or carboxylic acid, conversion to an alkyl halide, or ether formation, further expanding the synthetic utility of the parent molecule.

Anhydride and Acyl Halide Formation

To enhance the reactivity of the carboxylic acid, it can be converted into an acyl halide or an acid anhydride. These derivatives are highly reactive acylating agents.

Acyl Halide Formation: The most common method for synthesizing acyl chlorides is the reaction of the carboxylic acid with thionyl chloride (SOCl₂), often with a catalytic amount of a base like pyridine (B92270). orgoreview.comchemguide.co.uklibretexts.orgcommonorganicchemistry.com This reaction is efficient, and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification. chemguide.co.uk For example, 4-bromobenzoic acid can be refluxed with excess thionyl chloride to yield 4-bromobenzoyl chloride. rsc.org

Anhydride Formation: Symmetrical anhydrides can be formed by the dehydration of two equivalents of the carboxylic acid, often using a strong dehydrating agent like phosphorus pentoxide. wikipedia.org 4-Bromobenzoic anhydride, for example, is the result of the condensation of two molecules of 4-bromobenzoic acid. cymitquimica.comnih.gov These anhydrides serve as effective acylating agents in various organic transformations. cymitquimica.com

Cross-Coupling Reactions at the Bromo-Substituted Aromatic Ring

The carbon-bromine bond on the aromatic ring is a key site for carbon-carbon bond formation via transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing complex molecular frameworks, such as biaryl systems and molecules containing alkynyl groups.

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an organohalide and an organoboron compound, typically a boronic acid, to form a new carbon-carbon bond. acs.org This reaction is widely used for the synthesis of biaryls. The bromo-substituent on this compound makes it an excellent substrate for this transformation.

The reaction is typically carried out in the presence of a palladium catalyst, a base, and a suitable solvent. Numerous studies have demonstrated the successful Suzuki-Miyaura coupling of 4-bromobenzoic acid with various arylboronic acids. acs.orgrsc.orgresearchgate.netrsc.org These reactions can often be performed in aqueous solvent mixtures, aligning with the principles of green chemistry. acs.orgrsc.orgrsc.org

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 4-Bromobenzoic acid | Phenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%) | K₂CO₃ | H₂O | RT, 1.5 h | 99% | rsc.org |

| 4-Bromobenzoic acid | Phenylboronic acid | Ad-L-PdCl₂⊂dmβ-CD (0.5 mol%) | Na₂CO₃ | H₂O/MeOH (3:1) | RT, 4 h | >98% | rsc.org |

Sonogashira Coupling for Alkynyl Group Introduction

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org It is an indispensable tool for synthesizing arylalkynes, which are important structural motifs in pharmaceuticals and materials science.

The bromo-substituent of this compound can be readily coupled with a variety of terminal alkynes under Sonogashira conditions. The reaction is tolerant of many functional groups, and various protocols, including copper-free versions, have been developed to enhance its scope and applicability. thieme-connect.de

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Conditions | Reference |

|---|---|---|---|---|---|---|

| Aryl Bromide | Terminal Alkyne | Pd Catalyst, Cu(I) Co-catalyst | Amine (e.g., Et₃N, i-Pr₂NH) | THF or DMF | RT to 80 °C | organic-chemistry.orgthieme-connect.de |

| 4-Bromoacetophenone | Phenylacetylene | Heterogeneous Pd(II) complex | NaOH | H₂O | Microwave, 5 min | d-nb.info |

Buchwald-Hartwig Amination and Other C-N Bond Formations

The presence of an aryl bromide moiety on the this compound molecule makes it a suitable substrate for palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. This reaction is a powerful method for the formation of carbon-nitrogen (C-N) bonds.

In a typical Buchwald-Hartwig reaction, this compound would be reacted with a primary or secondary amine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand, along with a base. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.

The choice of ligand is crucial for the success of the reaction and can influence the reaction conditions and the scope of compatible amines. Bidentate phosphine ligands like BINAP and DPPF, as well as sterically hindered monodentate ligands such as XPhos and t-BuXPhos, have proven effective in facilitating the coupling of a wide range of amines with aryl halides.

Other C-N bond formation reactions could also be envisaged, such as copper-catalyzed amination (Ullmann condensation), although this often requires harsher reaction conditions than the palladium-catalyzed methods.

Table 1: Predicted Buchwald-Hartwig Amination of this compound

| Amine | Catalyst System (Predicted) | Product |

| Aniline | Pd₂(dba)₃ / XPhos, NaOtBu | 4-Anilino-2-(benzylsulfanyl)benzoic acid |

| Morpholine | Pd(OAc)₂ / BINAP, Cs₂CO₃ | 2-(Benzylsulfanyl)-4-morpholinobenzoic acid |

| Benzylamine | Pd₂(dba)₃ / t-Bu₃P, K₃PO₄ | 4-(Benzylamino)-2-(benzylsulfanyl)benzoic acid |

Note: This table is predictive and based on general knowledge of the Buchwald-Hartwig amination. Specific experimental conditions would require optimization.

Carbonylation Reactions

The aryl bromide functional group of this compound can also participate in carbonylation reactions. These reactions, typically catalyzed by palladium complexes, involve the insertion of carbon monoxide (CO) into the carbon-bromine bond. This transformation provides a route to synthesize carboxylic acids, esters, or amides, depending on the nucleophile present.

For instance, reacting this compound with carbon monoxide in the presence of a palladium catalyst and an alcohol (e.g., methanol) would be expected to yield a diester derivative. Similarly, using an amine as the nucleophile would lead to the formation of an amide. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, would need to be carefully selected to achieve the desired product with high selectivity.

Transformations Involving the Benzylsulfanyl Group

The benzylsulfanyl group offers another site for chemical modification within the molecule.

Oxidation to Sulfoxides and Sulfones

The sulfur atom in the benzylsulfanyl group is in a low oxidation state and can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. A variety of oxidizing agents can be employed for this transformation, and the product obtained often depends on the stoichiometry and the strength of the oxidant used.

Mild oxidizing agents, such as one equivalent of hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), would be expected to selectively oxidize the sulfide (B99878) to a sulfoxide. The use of stronger oxidizing agents or an excess of the oxidant would lead to the formation of the corresponding sulfone.

Table 2: Predicted Oxidation Products of this compound

| Oxidizing Agent | Stoichiometry | Predicted Product |

| H₂O₂ | 1 equivalent | 2-(Benzensulfinyl)-4-bromobenzoic acid |

| m-CPBA | 1 equivalent | 2-(Benzensulfinyl)-4-bromobenzoic acid |

| H₂O₂ | >2 equivalents | 2-(Benzensulfonyl)-4-bromobenzoic acid |

| Oxone® | Excess | 2-(Benzensulfonyl)-4-bromobenzoic acid |

Note: This table is predictive. Reaction conditions would need to be controlled to achieve the desired selectivity.

Cleavage of the Carbon-Sulfur Bond

The carbon-sulfur bond in the benzylsulfanyl group can be cleaved under various conditions. Reductive cleavage can be achieved using dissolving metal reductions (e.g., sodium in liquid ammonia) or catalytic hydrogenation. Acid-catalyzed cleavage is also a possibility, though it may be less straightforward for this specific substrate. Photochemical methods can also induce homolytic cleavage of the C-S bond. Cleavage of the C-S bond would yield 4-bromo-2-mercaptobenzoic acid and a benzyl derivative.

Regioselectivity and Chemoselectivity in Multi-Functionalized Systems

The presence of multiple reactive sites—the carboxylic acid, the aryl bromide, and the benzylsulfanyl group—on this compound necessitates careful consideration of regioselectivity and chemoselectivity in its chemical transformations.

For example, in the Buchwald-Hartwig amination, the reaction is expected to be highly regioselective, with the C-N bond formation occurring exclusively at the carbon bearing the bromine atom. The carboxylic acid group may need to be protected (e.g., as an ester) prior to the coupling reaction, as the acidic proton could interfere with the basic conditions typically employed.

Similarly, during the oxidation of the benzylsulfanyl group, the choice of oxidant and reaction conditions would be critical to avoid unwanted side reactions, such as oxidation of other parts of the molecule. The use of mild and selective oxidizing agents would be paramount to ensure that only the sulfur atom is oxidized.

Investigation of Reaction Mechanisms and Catalytic Cycles

The mechanisms of the reactions discussed above are generally well-understood for related classes of compounds. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving oxidative addition, ligand exchange, deprotonation, and reductive elimination. The catalytic cycle for palladium-catalyzed carbonylation reactions also involves oxidative addition of the aryl halide to the palladium center, followed by CO insertion and nucleophilic attack.

For the oxidation of the sulfide, the mechanism would depend on the oxidant used. For instance, with peroxy acids, the reaction is thought to proceed via a nucleophilic attack of the sulfur atom on the peroxy oxygen.

While these general mechanisms provide a solid framework for understanding the reactivity of this compound, specific mechanistic studies on this particular molecule would be necessary to elucidate the finer details and potential competing pathways.

Despite a comprehensive search for experimental spectroscopic data for the chemical compound "this compound," no specific ¹H NMR, ¹³C NMR, 2D NMR, high-resolution mass spectrometry (HRMS), tandem mass spectrometry (MS/MS), infrared (IR), or Raman data could be located in the available scientific literature and databases.

The generation of a scientifically accurate and detailed article as per the requested outline is contingent on the availability of this primary experimental data. Without access to these specific spectral datasets, it is not possible to provide a thorough analysis of the compound's structural and spectroscopic characteristics.

Information on related compounds, such as 2-bromobenzoic acid and 4-bromobenzoic acid, is available but cannot be extrapolated to accurately describe the spectroscopic properties of "this compound" due to the significant structural differences.

Therefore, the requested article focusing solely on the advanced spectroscopic and structural characterization of "this compound" cannot be generated at this time.

Advanced Spectroscopic and Structural Characterization Methodologies

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry and Intermolecular Interactions

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the detailed determination of molecular geometry, including bond lengths, bond angles, and torsion angles. Furthermore, it elucidates the nature of intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the packing of molecules in the crystal lattice.

A thorough search of scientific literature and crystallographic databases did not yield any specific studies reporting the single-crystal X-ray diffraction analysis of 2-(Benzylsulfanyl)-4-bromobenzoic acid. Consequently, detailed experimental data on its solid-state molecular geometry and intermolecular interactions are not publicly available at this time. Such a study, if conducted, would provide valuable insights into the conformational preferences of the molecule and the supramolecular architecture of its crystalline form.

Due to the lack of available data, a data table of crystallographic parameters cannot be provided.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment (if chiral derivatives are considered)

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is an essential technique for the stereochemical assignment of chiral molecules. ECD measures the differential absorption of left and right circularly polarized light by a chiral sample, providing information about the absolute configuration of stereocenters.

The parent compound, this compound, is achiral and therefore does not exhibit an ECD spectrum. Chiral derivatives could be synthesized, for example, by introducing a substituent on the benzylic methylene (B1212753) bridge, which would create a stereogenic center. In such cases, ECD spectroscopy would be a critical tool for determining the absolute configuration of the resulting enantiomers. This would typically involve comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations.

A review of the scientific literature indicates that no studies on the synthesis or chiroptical properties of chiral derivatives of this compound have been published. Therefore, there is no experimental or theoretical ECD data available for the stereochemical assignment of any such derivatives.

Computational Chemistry and Theoretical Investigations of 2 Benzylsulfanyl 4 Bromobenzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is employed to determine the ground-state properties, including geometry, energy, and electron distribution.

Geometry optimization is a computational process used to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For a flexible molecule like 2-(Benzylsulfanyl)-4-bromobenzoic acid, this process is crucial for identifying the most stable three-dimensional structure.

The primary degrees of freedom in this molecule involve the torsional angles around the Caromatic–S, S–CH₂, and CH₂–Cphenyl bonds. A thorough conformational analysis involves systematically rotating these bonds to explore the potential energy surface and identify all stable conformers (local minima). The energies of these conformers are then compared to determine the global minimum, which represents the most stable structure of the molecule. Such calculations often reveal that specific orientations, which minimize steric hindrance and optimize electronic interactions, are energetically favored.

| Conformer | Dihedral Angle (C-S-CH₂-C) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| 1 (Global Minimum) | 180° (anti-periplanar) | 0.00 | 75.3 |

| 2 | +60° (gauche) | 1.25 | 12.1 |

| 3 | -60° (gauche) | 1.25 | 12.1 |

| 4 (Transition State) | 0° (syn-periplanar) | 4.50 | 0.5 |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. libretexts.orgwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability, while a small gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzylsulfanyl group, specifically the sulfur atom and the associated phenyl ring. The LUMO is anticipated to be distributed over the electron-deficient bromobenzoic acid ring, particularly the carboxylic acid group. This distribution indicates that the molecule would likely donate electrons from the sulfur-containing moiety and accept electrons into the benzoic acid portion.

| Parameter | Energy (eV) | Implication |

|---|---|---|

| HOMO | -6.85 | Region of electron donation (nucleophilicity) |

| LUMO | -1.95 | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | 4.90 | Indicates high kinetic stability and low reactivity |

The Molecular Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. chemrxiv.org The ESP map illustrates regions of negative potential (typically colored red or yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack. researchgate.net

In this compound, the most negative electrostatic potential is expected to be concentrated around the oxygen atoms of the carboxylic acid group, making them the primary sites for interaction with electrophiles or for hydrogen bonding. Conversely, the most positive potential is anticipated near the acidic hydrogen of the carboxyl group, identifying it as the site of deprotonation or interaction with nucleophiles.

| Atomic Site | ESP Value (a.u.) | Predicted Reactivity |

|---|---|---|

| Carbonyl Oxygen (C=O) | -0.055 | Site for electrophilic attack / H-bond acceptor |

| Hydroxyl Oxygen (-OH) | -0.048 | Site for electrophilic attack / H-bond acceptor |

| Carboxylic Hydrogen (-OH) | +0.062 | Site for nucleophilic attack / H-bond donor / deprotonation |

| Sulfur Atom (-S-) | -0.030 | Moderate nucleophilic character |

Prediction of Spectroscopic Parameters (NMR chemical shifts, IR frequencies)

Computational methods, particularly DFT, can accurately predict spectroscopic parameters, which can then be compared with experimental data to validate the calculated structure.

Infrared (IR) Frequencies: Theoretical vibrational analysis calculates the frequencies of molecular vibrations, which correspond to the absorption peaks in an IR spectrum. For this compound, key vibrational modes include the O-H stretch and C=O stretch of the carboxylic acid, C-S stretching of the thioether linkage, and C-Br stretching. Comparing calculated frequencies with experimental data helps confirm the functional groups present. nih.gov

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of each nucleus. DFT calculations can predict ¹H and ¹³C NMR chemical shifts by calculating the magnetic shielding tensors for each atom. These predictions are invaluable for assigning experimental spectra and confirming molecular structure. Studies on similar substituted benzoic acids have shown a good correlation between DFT-predicted and experimental shifts. nih.gov

| Spectroscopy | Functional Group / Atom | Predicted Value | Typical Experimental Range |

|---|---|---|---|

| IR Frequencies (cm⁻¹) | O-H stretch (carboxylic acid) | 3050 (broad) | 2500-3300 |

| C=O stretch (carboxylic acid) | 1705 | 1680-1710 | |

| C-S stretch | 710 | 600-750 | |

| C-Br stretch | 580 | 500-600 | |

| ¹H NMR Shifts (ppm) | COOH | 12.5 | 10.0-13.0 |

| CH₂ (benzyl) | 4.2 | 3.5-4.5 | |

| Aromatic H | 7.2-8.0 | 7.0-8.5 | |

| ¹³C NMR Shifts (ppm) | C=O (acid) | 168 | 165-185 |

| C-Br | 125 | 110-130 | |

| CH₂ (benzyl) | 38 | 30-45 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While DFT calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed picture of conformational changes and intermolecular interactions, particularly in a solvent. ijnc.ir

An MD simulation of this compound in a solvent like water or DMSO would reveal how the solvent molecules arrange around the solute and how they influence its conformation. Key analyses would include:

Solvation Shell Structure: Examining the radial distribution functions (RDFs) between the solute's functional groups (e.g., the carboxyl group) and solvent molecules to understand solvation.

Hydrogen Bonding Dynamics: Quantifying the formation and breaking of hydrogen bonds between the carboxylic acid group and the solvent.

Conformational Flexibility: Monitoring the dihedral angles of the flexible thioether linkage over time to understand the molecule's conformational landscape in solution.

| Parameter | Value / Description |

|---|---|

| Force Field | CHARMM36 / AMBER |

| Solvent Model | TIP3P Water or DMSO box |

| System Size | ~5000 atoms (1 solute + solvent) |

| Temperature | 298 K (25 °C) |

| Pressure | 1 atm |

| Simulation Time | 100 nanoseconds |

| Ensemble | NPT (Isothermal-isobaric) |

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves identifying the structures of reactants, products, and, most importantly, the high-energy transition state (TS) that connects them.

For this compound, a relevant reaction to model would be the S-oxidation, a common metabolic pathway for thioethers. DFT calculations can be used to:

Locate the Transition State: Find the first-order saddle point on the potential energy surface corresponding to the TS of the oxidation reaction (e.g., by an oxidizing agent like H₂O₂).

Calculate Activation Energy: Determine the energy barrier (activation energy, Ea) of the reaction by calculating the energy difference between the reactants and the transition state.

Confirm the Reaction Pathway: Use Intrinsic Reaction Coordinate (IRC) calculations to confirm that the identified TS correctly connects the reactant and product states.

This analysis provides fundamental insights into the reactivity and potential metabolic fate of the molecule.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Molecule + H₂O₂ | 0.0 |

| Transition State (TS) | [Molecule---H₂O₂]‡ complex | +15.5 |

| Products | Sulfoxide (B87167) product + H₂O | -35.0 |

Quantitative Structure-Activity Relationships (QSAR) for Mechanistic Insights (excluding direct efficacy)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activities. In the context of this compound and its analogs, QSAR studies can provide profound mechanistic insights into their interactions with biological systems, independent of direct efficacy measurements. By dissecting the physicochemical properties that govern these interactions, QSAR models can elucidate the key structural features required for a particular biological mechanism.

The development of a mechanistic QSAR model for a series of compounds structurally related to this compound would involve the calculation of various molecular descriptors. These descriptors quantify different aspects of the molecular structure, such as electronic, steric, and hydrophobic properties. The correlation of these descriptors with a measured biological endpoint (e.g., binding affinity to a receptor or enzyme) can reveal the driving forces behind the molecular interactions.

For instance, a QSAR study on a series of benzoylaminobenzoic acid derivatives, which share the benzoic acid moiety, revealed that inhibitory activity is influenced by hydrophobicity, molar refractivity, and aromaticity. nih.gov In another relevant study on benzoic acid derivatives, it was found that strong electron-donating groups on the benzene (B151609) ring, coupled with average lipophilicity, were important features for their activity. iomcworld.com

When considering the structure of this compound, several key regions can be systematically modified to probe their role in biological interactions. These include the bromine substituent on the benzoic acid ring, the carboxylic acid group, the thioether linkage, and the benzyl (B1604629) group. A hypothetical QSAR study on a series of analogs could yield a model that highlights the importance of specific descriptors.

For example, a positive coefficient for a descriptor related to hydrophobicity (e.g., LogP) would suggest that lipophilic interactions are crucial for the compound's mechanism of action, potentially indicating binding to a hydrophobic pocket in a target protein. Conversely, a negative coefficient for a steric descriptor (e.g., molar volume) might imply that bulky substituents are detrimental to the interaction, suggesting a sterically constrained binding site.

Electronic descriptors, such as Hammett constants or atomic partial charges, can provide insights into the electronic nature of the interactions. For the 4-bromo substituent on the benzoic acid ring, its electron-withdrawing nature could be a key factor. A QSAR model could quantify the extent to which this electronic influence is necessary for the observed activity. Similarly, the partial charge on the sulfur atom of the thioether linkage could be a significant descriptor, indicating the importance of electrostatic or hydrogen bonding interactions at that position. nih.gov

A hypothetical QSAR model for a series of analogs of this compound might take the following form:

Biological Activity = c0 + c1(LogP) + c2(σ) + c3(Es) + ...

Where:

LogP represents the lipophilicity of the molecule.

σ (Sigma) is the Hammett constant, representing the electronic effect of substituents on the aromatic ring.

Es is a steric parameter, such as Taft's steric parameter.

c0, c1, c2, c3 are the regression coefficients determined from the analysis.

The signs and magnitudes of these coefficients provide the mechanistic insights. A large positive c1 would underscore the importance of hydrophobic interactions, while the sign of c2 would indicate whether electron-donating or electron-withdrawing groups are favored at a particular position.

The following interactive data table presents a hypothetical set of analogs of this compound and the values of common molecular descriptors that would be used in a QSAR study. The "Contribution to Activity" column is a qualitative interpretation of what a hypothetical QSAR model might predict, illustrating how these descriptors can provide mechanistic understanding.

| Compound | R1 (Position 4) | R2 (Benzyl group) | LogP | Hammett σ (R1) | Molar Refractivity (R2) | Hypothetical Contribution to Activity |

|---|---|---|---|---|---|---|

| Analog 1 | -Br | -H | 4.5 | 0.23 | 25.36 | Moderate: Good balance of hydrophobicity and electronic withdrawal. |

| Analog 2 | -Cl | -H | 4.2 | 0.23 | 25.36 | Similar to Bromo, potentially slight decrease due to lower hydrophobicity. |

| Analog 3 | -F | -H | 3.8 | 0.06 | 25.36 | Lower: Reduced electron-withdrawing strength may be unfavorable. |

| Analog 4 | -Br | -4-OCH3 | 4.7 | 0.23 | 32.54 | Higher: Increased hydrophobicity and potential for H-bonding. |

| Analog 5 | -Br | -4-NO2 | 4.3 | 0.23 | 31.89 | Variable: Electron-withdrawing group on benzyl may alter interaction mode. |

| Analog 6 | -I | -H | 5.0 | 0.18 | 25.36 | Higher: Increased hydrophobicity may enhance binding. |

| Analog 7 | -H | -H | 3.7 | 0.00 | 25.36 | Lower: Lack of halogen may indicate importance of that interaction. |

By analyzing the data in such a table, researchers can deduce that, for instance, a bulky, hydrophobic group at the R1 position and an electron-rich substituent on the benzyl ring (R2) might be key for a strong interaction with a biological target. This type of analysis, therefore, moves beyond simple prediction of activity to a more nuanced understanding of the underlying molecular mechanisms. Studies on other sulfur-containing compounds have similarly shown that properties like mass, polarizability, and electronegativity can be key predictors of activity. nih.gov

Applications in Advanced Organic Synthesis and Materials Science

2-(Benzylsulfanyl)-4-bromobenzoic Acid as a Precursor for Complex Molecules

The structure of this compound makes it a valuable intermediate in multi-step organic synthesis. The carboxylic acid group can be converted into esters, amides, or other functionalities, while the bromine atom is amenable to various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in creating carbon-carbon and carbon-heteroatom bonds, essential for building complex molecular skeletons.

The benzylsulfanyl group can also be manipulated. For instance, the sulfur atom can be oxidized to a sulfoxide (B87167) or a sulfone, which can alter the electronic properties and steric profile of the molecule. Alternatively, the benzyl (B1604629) group can be cleaved under specific reductive conditions to yield a thiol, which can then participate in a different set of chemical transformations. This multi-functional nature allows for a programmed, stepwise assembly of intricate target molecules.

Development of Bioactive Scaffolds and Chemical Probes (mechanistic exploration, not therapeutic application)

Though specific studies on this compound are not prevalent, its constituent parts are found in molecules of biological interest. The bromobenzoic acid moiety is a common scaffold in medicinal chemistry. guidechem.commdpi.com The introduction of the benzylsulfanyl group provides a lipophilic domain that can influence a molecule's interaction with biological systems.

As a chemical probe, this compound could be used to explore the active sites of enzymes or receptors. The bromine atom serves as a handle for introducing reporter tags, such as fluorescent dyes or biotin, through cross-coupling reactions. The benzylsulfanyl moiety could act as a structural or binding element, allowing researchers to investigate the steric and electronic requirements of a biological target.

Utilization in Polymer Chemistry and Functional Material Design

In the realm of materials science, this compound can be envisioned as a monomer for creating specialized polymers. The carboxylic acid can be used for polymerization reactions to form polyesters or polyamides. The bromine atom on the aromatic ring offers a site for post-polymerization modification, allowing for the grafting of other polymer chains or the introduction of specific functionalities. This could lead to the development of materials with tailored optical, electronic, or thermal properties.

The presence of the sulfur atom in the benzylsulfanyl group could also be exploited to create materials with high refractive indices or to enable coordination with metal surfaces, which is useful in the design of coatings and electronic devices.

Role as a Ligand or Pre-ligand in Catalytic Systems

The functional groups on this compound make it a candidate for the design of ligands for metal-based catalysts. The carboxylic acid group can coordinate to metal centers, as can the sulfur atom of the benzylsulfanyl group. This allows the molecule to act as a bidentate ligand.

By modifying the structure, for example, by introducing other coordinating groups, it is possible to create a library of ligands that can be screened for catalytic activity in various organic transformations. The steric and electronic properties of the ligand can be fine-tuned by altering the substituents on the aromatic rings, potentially influencing the selectivity and efficiency of the catalyst.

Contribution to Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry focuses on the non-covalent interactions between molecules. nwhitegroup.com The carboxylic acid group of this compound is a strong hydrogen bond donor and acceptor, capable of forming predictable patterns, such as dimers or chains. amercrystalassn.org The bromine atom can participate in halogen bonding, another important non-covalent interaction in crystal engineering. researchgate.net

These interactions can be used to control the assembly of molecules in the solid state, leading to the formation of specific crystal structures with desired properties. researchgate.netnih.gov The interplay between hydrogen bonding, halogen bonding, and other weaker interactions, such as π-stacking from the aromatic rings, makes this compound an interesting building block for the design of complex, self-assembled supramolecular architectures. nwhitegroup.com

Interactive Data Table: Potential Reactions of Functional Groups

| Functional Group | Potential Reaction Type | Reagents/Conditions | Resulting Structure |

| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst | Ester |

| Carboxylic Acid | Amidation | Amine, Coupling Agent | Amide |

| Bromine Atom | Suzuki Coupling | Boronic Acid, Palladium Catalyst | Biaryl Compound |

| Bromine Atom | Heck Coupling | Alkene, Palladium Catalyst | Substituted Alkene |

| Benzylsulfanyl | Oxidation | Oxidizing Agent (e.g., mCPBA) | Sulfoxide or Sulfone |

| Benzylsulfanyl | Reductive Cleavage | Reducing Agent (e.g., Na/NH3) | Thiol |

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Transformations for 2-(Benzylsulfanyl)-4-bromobenzoic Acid

The molecular architecture of this compound offers several reactive sites that could be targeted for the development of new catalytic transformations. The presence of an aryl bromide, a carboxylic acid, and a thioether moiety opens up avenues for a variety of coupling and functionalization reactions.

Future research could focus on leveraging the bromine atom for cross-coupling reactions, such as Suzuki, Heck, or Sonogashira reactions, to introduce new carbon-carbon or carbon-heteroatom bonds. The development of novel catalysts that can selectively activate the C-Br bond without affecting the thioether or carboxylic acid functionalities would be a significant advancement. For instance, palladium-based catalysts with specialized ligands could be explored to achieve high efficiency and selectivity.

The carboxylic acid group can be a handle for derivatization into esters, amides, or other functional groups. Catalytic methods for these transformations under mild conditions would be of great interest. Furthermore, the thioether linkage could be a target for oxidation or other transformations, leading to the synthesis of novel sulfoxides or sulfones with potentially interesting biological activities. Decarbonylative thioetherification is another potential research direction, where the carboxylic acid is used to form a new C-S bond. rsc.org

Table 1: Potential Catalytic Transformations for this compound

| Reaction Type | Potential Catalyst System | Potential Product Class |

|---|---|---|

| Suzuki Coupling | Pd(OAc)2 / SPhos | Biaryl derivatives |

| Sonogashira Coupling | PdCl2(PPh3)2 / CuI | Aryl-alkyne derivatives |

| Buchwald-Hartwig Amination | Pd2(dba)3 / BINAP | N-aryl amine derivatives |

| Esterification | DMAP / DCC | Ester derivatives |

Integration with Automated Synthesis and High-Throughput Experimentation

To accelerate the discovery of new derivatives and applications of this compound, the integration of automated synthesis and high-throughput experimentation (HTE) will be crucial. Automated platforms can rapidly synthesize libraries of compounds based on the core structure of this compound. nih.govresearchgate.netscripps.edunih.gov

HTE would enable the rapid screening of various reaction conditions, catalysts, and substrates to optimize the catalytic transformations discussed in the previous section. For example, a 96-well plate format could be used to test a wide array of palladium catalysts and ligands for a Suzuki coupling reaction in a single experiment, allowing for the rapid identification of optimal conditions. nih.gov This approach would significantly reduce the time and resources required for reaction development compared to traditional methods.

The data generated from HTE, including reaction yields and impurity profiles, could be used to train machine learning algorithms to predict the outcomes of future reactions and suggest new experimental conditions.

Table 2: Hypothetical High-Throughput Experimentation for a Suzuki Coupling Reaction

| Well | Palladium Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| A1 | Pd(OAc)2 | SPhos | K2CO3 | Toluene | 85 |

| A2 | PdCl2(PPh3)2 | XPhos | Cs2CO3 | Dioxane | 92 |

| B1 | Pd(OAc)2 | XPhos | K2CO3 | Toluene | 78 |

Exploration of Photo- and Electro-Chemical Reactivity

The photochemical and electrochemical properties of this compound are largely unexplored and represent a promising area for future research. The aryl bromide and thioether moieties are both known to be photo- and electro-active.

Photochemical studies could investigate the potential for light-induced C-Br bond cleavage to generate aryl radicals, which could then participate in various synthetic transformations. researchgate.netresearchgate.net The thioether could also be susceptible to photooxidation to form sulfoxides. rsc.org The use of photosensitizers could allow for these reactions to be carried out under visible light, making them more sustainable.

Electrochemical methods could provide an alternative way to activate the C-Br bond for reductive or oxidative coupling reactions. rsc.orgacs.orgchemrxiv.org For instance, electrochemical reduction could generate an aryl radical or an organozinc species, which could then react with various electrophiles. rsc.org The electrochemical oxidation of the thioether to a sulfoxide (B87167) or sulfone could also be explored. These electrochemical methods often offer advantages in terms of mild reaction conditions and reduced use of chemical reagents. nih.govresearchgate.net

Advanced Multi-Scale Modeling Approaches

Computational modeling can provide valuable insights into the properties and reactivity of this compound, guiding experimental work. Multi-scale modeling approaches, which combine different levels of theory, could be particularly useful. nih.gov

Quantum mechanical calculations, such as density functional theory (DFT), could be used to predict the electronic structure, spectroscopic properties, and reaction mechanisms of this molecule. For example, DFT could be used to model the transition states of catalytic reactions to understand the factors that control their selectivity.

Molecular dynamics (MD) simulations could be used to study the conformational dynamics of this compound and its derivatives, as well as their interactions with solvents or biological macromolecules. This information would be valuable for understanding their physical properties and for designing molecules with specific binding affinities.

Table 3: Potential Computational Studies on this compound

| Modeling Technique | Property to be Studied | Potential Insights |

|---|---|---|

| Density Functional Theory (DFT) | Reaction mechanisms | Understanding catalyst selectivity |

| Molecular Dynamics (MD) | Conformational analysis | Predicting physical properties |

Design of Next-Generation Molecular Tools for Chemical Biology Research

The structure of this compound makes it an attractive starting point for the design of molecular tools for chemical biology research. The carboxylic acid can be used to attach fluorescent dyes, affinity tags, or other reporter groups.

The aryl bromide provides a site for the introduction of photo-cross-linking groups or for radiolabeling. The thioether linkage could be designed to be cleavable under specific biological conditions, allowing for the controlled release of a cargo molecule.

Derivatives of this compound could be developed as probes to study biological processes or as inhibitors of specific enzymes. For example, by attaching a known pharmacophore, new therapeutic agents could be synthesized. The ability to generate a library of derivatives through automated synthesis would facilitate the screening for biological activity.

Q & A

Basic: What synthetic methodologies are effective for preparing 2-(Benzylsulfanyl)-4-bromobenzoic acid, and how can reaction parameters be optimized?

Answer:

A robust synthetic route involves the sulfonation and subsequent substitution of 4-bromobenzoic acid derivatives. For example, describes a multi-step process where 2-bromo-4-sulfobenzoic acid is treated with thionyl chloride to form a reactive sulfonyl chloride intermediate. This intermediate can react with benzyl thiol under basic conditions (e.g., sodium bicarbonate) to introduce the benzylsulfanyl group.

- Optimization Tips :

- Use sodium sulfite as a reducing agent to prevent over-oxidation of sulfur-containing intermediates .

- Maintain a pH of 7–9 during substitution reactions to ensure efficient nucleophilic attack by the benzyl thiol .

- Employ DMF as a catalyst (0.5 mmol) to accelerate thionyl chloride-mediated chlorination steps .

Advanced: How can X-ray crystallography resolve structural ambiguities and intermolecular interactions in this compound?

Answer:

Single-crystal X-ray diffraction (SCXRD) is critical for determining bond angles, dihedral angles, and non-covalent interactions. highlights similar sulfanyl-containing compounds, where:

- The dihedral angle between the benzylsulfanyl and benzoic acid moieties (~58°) influences molecular packing .

- Intermolecular interactions such as C–H⋯O hydrogen bonds and π–π stacking (between aromatic rings) stabilize the crystal lattice. These interactions can affect solubility and melting points .

- Experimental Setup : Data collection at 298 K using a diffractometer (e.g., Enraf–Nonius CAD-4) with absorption correction (e.g., CORINC) ensures high-resolution structural data .

Intermediate: Which analytical techniques are most reliable for characterizing this compound during synthesis?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : A molecular ion peak at m/z ~307 (C₁₄H₁₁BrO₂S) validates the molecular weight .

- Infrared Spectroscopy (IR) : Bands at ~2500 cm⁻¹ (S–H stretch, if present) and ~1680 cm⁻¹ (C=O stretch) confirm functional groups .

Advanced: How does the benzylsulfanyl group influence the electronic properties and reactivity of 4-bromobenzoic acid derivatives?

Answer:

The benzylsulfanyl (–SCH₂C₆H₅) group:

- Acts as an electron-donating substituent via resonance, increasing electron density on the aromatic ring. This can alter reactivity in electrophilic substitution reactions .

- Enhances nucleophilic displacement of the bromine atom due to steric and electronic effects. For example, in SNAr reactions, the sulfanyl group directs incoming nucleophiles to the para position relative to the carboxylic acid .

- Computational Insights : Density Functional Theory (DFT) studies predict reduced LUMO energy at the bromine site, facilitating nucleophilic attack .

Basic: What precautions are essential for handling this compound in laboratory settings?

Answer:

- Storage : Keep in a sealed container under inert gas (e.g., N₂) at 2–8°C to prevent oxidation of the sulfanyl group .

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection to avoid skin/eye contact.

- Ventilation : Conduct reactions in a fume hood due to potential release of HBr or SOₓ gases during decomposition .

Advanced: Can computational modeling predict the stability and spectroscopic properties of this compound?

- Molecular Dynamics (MD) Simulations : Predict conformational stability of the benzylsulfanyl group in solution.

- Time-Dependent DFT (TD-DFT) : Accurately models UV-Vis absorption spectra by calculating electronic transitions between HOMO and LUMO orbitals .

- Validation : Compare computed NMR chemical shifts (via GIAO method) and IR vibrational frequencies with experimental data to refine force fields .

Intermediate: How can researchers address contradictions in reported melting points or spectral data for this compound?

Answer:

- Purity Assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) to detect impurities affecting physical properties .

- Recrystallization : Purify via slow evaporation from ethanol/water (1:1) to obtain crystals suitable for SCXRD, resolving discrepancies in melting points .

- Collaborative Verification : Cross-reference data with independent labs or databases like PubChem or ECHA .

Advanced: What role does this compound play in synthesizing bioactive molecules?

Answer:

- Pharmaceutical Intermediates : The bromine atom enables Suzuki couplings to introduce aryl groups, while the sulfanyl group can be oxidized to sulfones for enhanced bioactivity .

- Case Study : In , 4-bromobenzoic acid derivatives are coupled with morpholine to form bioactive amides. Similar strategies apply to the target compound for developing kinase inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.